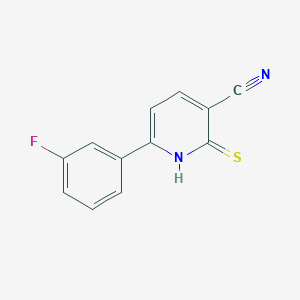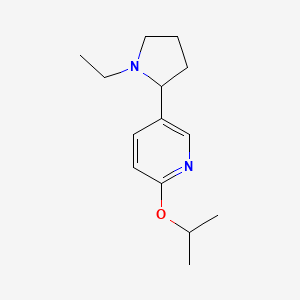
1-(3-chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, a chlorophenyl group, and a cyclopropyl group
準備方法
The synthesis of 1-(3-chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the use of azides and alkynes in a cycloaddition reaction, often catalyzed by copper(I) salts. The reaction conditions usually involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete cyclization .
Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
1-(3-Chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound.
科学的研究の応用
1-(3-Chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(3-chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
1-(3-Chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as fluconazole, voriconazole, and rufinamide. These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture . The uniqueness of this compound lies in its specific combination of the chlorophenyl and cyclopropyl groups, which confer distinct chemical and biological properties.
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Rufinamide: An antiepileptic drug with a triazole ring.
特性
分子式 |
C12H10ClN3O2 |
|---|---|
分子量 |
263.68 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-5-cyclopropyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O2/c13-8-2-1-3-9(6-8)16-11(7-4-5-7)10(12(17)18)14-15-16/h1-3,6-7H,4-5H2,(H,17,18) |
InChIキー |
UZPBVUOPCTUTEQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(N=NN2C3=CC(=CC=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


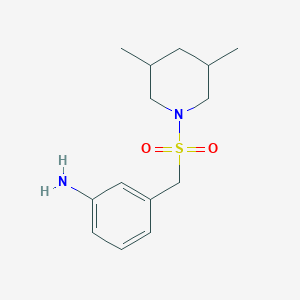

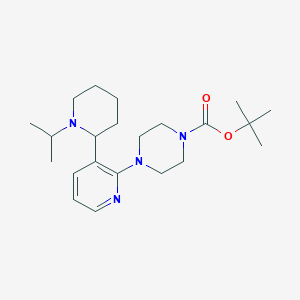



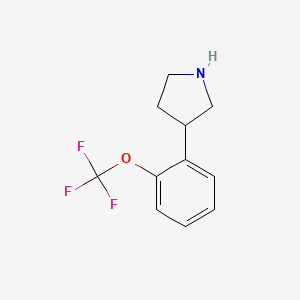
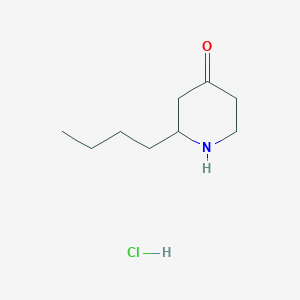
![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)

![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)

